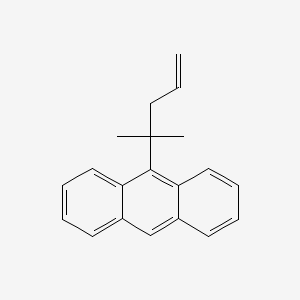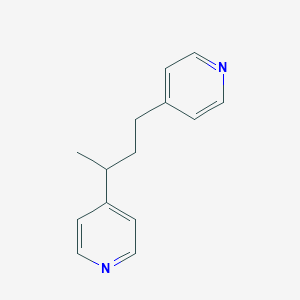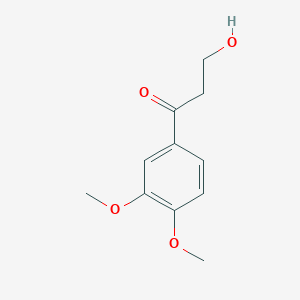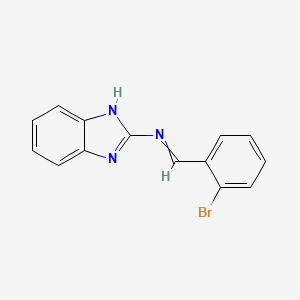![molecular formula C12H10O2 B14321290 Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- CAS No. 100952-97-4](/img/structure/B14321290.png)
Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- is a chemical compound belonging to the class of naphthofurans. This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring. The presence of the 4,5-dihydro- group indicates partial hydrogenation, which affects its chemical reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrogenation of naphtho[1,2-b]furan derivatives. For instance, 4,5-dihydro-3H-naphtho[1,8-bc]furans can be hydrogenated to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions. The reaction is typically carried out in a solvent like ethanol or acetic acid to facilitate the process .
Analyse Chemischer Reaktionen
Types of Reactions: Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Further reduction can lead to fully hydrogenated products.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as Pd/C in the presence of hydrogen gas.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Fully hydrogenated naphthofuran derivatives.
Substitution: Various 2-substituted naphthofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Naphtho[2,3-b]furan-4,9-dione: Another naphthofuran derivative with different substitution patterns and reactivity.
Naphtho[1,8-bc]furan: A related compound with a different ring fusion pattern.
Uniqueness: Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro- is unique due to its specific ring fusion and partial hydrogenation, which confer distinct chemical and biological properties compared to other naphthofuran derivatives .
Eigenschaften
CAS-Nummer |
100952-97-4 |
|---|---|
Molekularformel |
C12H10O2 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
4,5-dihydro-3H-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C12H10O2/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)14-11/h1-4H,5-7H2 |
InChI-Schlüssel |
PZAGERBAQSKFPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C3=C1CC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)


![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)






![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)

![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)
![2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-](/img/structure/B14321286.png)
